

A Technical Guide to the Fundamental Properties of the Bullvalene Hydrocarbon Cage

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Compound of Interest

Compound Name: *Bullvalene*

Cat. No.: *B092710*

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Abstract: **Bullvalene** ($C_{10}H_{10}$) is a remarkable hydrocarbon cage molecule renowned for its dynamic structural nature.^{[1][2]} It is a prototypical fluxional molecule, a class of compounds that undergo rapid, low-energy rearrangements, resulting in a constant interconversion between a vast number of valence tautomers.^[3] This behavior is dominated by a series of degenerate Cope rearrangements, which render all ten carbon and hydrogen atoms equivalent on the NMR timescale at room temperature.^{[1][4]} This technical guide provides an in-depth exploration of the core structural, spectroscopic, and thermodynamic properties of **bullvalene**. It includes a summary of key quantitative data, detailed experimental protocols for its synthesis and characterization, and visualizations of its fundamental rearrangement process and experimental workflows. The unique "shapeshifting" characteristic of the **bullvalene** scaffold presents intriguing possibilities for its application as a dynamic structural unit in materials science and as a novel bioisostere in drug discovery.^{[5][6]}

Core Molecular Properties

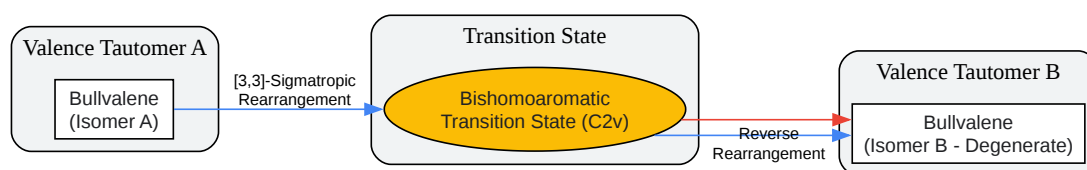
Structure and Bonding

Bullvalene is a tricyclic hydrocarbon with the chemical formula $C_{10}H_{10}$.^[1] Its cage-like architecture is formed by the fusion of a single cyclopropane ring with three cyclohepta-1,4-diene rings.^{[1][7]} The molecule can be conceptualized as a cyclopropane platform with three vinylene arms joined at a single methine group.^[1] This specific arrangement is the key to its extraordinary dynamic behavior. At any given instant, the molecule exists as a static structure, but it possesses the ideal geometry to undergo rapid intramolecular rearrangements.

Fluxionality: The Degenerate Cope Rearrangement

The most defining characteristic of **bullvalene** is its fluxionality, driven by a continuous series of degenerate Cope rearrangements.[8] The Cope rearrangement is a [9][9]-sigmatropic rearrangement involving a 1,5-diene system.[8] In the **bullvalene** structure, numerous 1,5-diene moieties are present, allowing for constant, rapid bond-breaking and bond-forming processes.

This perpetual rearrangement leads to a staggering number of possible valence tautomers. For an unsubstituted **bullvalene** molecule with ten distinguishable positions and a threefold axis of symmetry, there are 1,209,600 possible interconvertible degenerate isomers (calculated as $10!/3$). [1][3][10] The transition state for this rearrangement is believed to be a bishomoaromatic structure.[11]



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Caption: The degenerate Cope rearrangement in **bullvalene**.

Spectroscopic Signature

The fluxional nature of **bullvalene** is most clearly demonstrated by variable-temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy.[12]

- At High Temperatures (e.g., above 100 °C), the Cope rearrangement is so rapid that the NMR spectrometer detects only a time-averaged environment for all protons and carbons. This results in a single, sharp peak in the ^1H NMR spectrum (around 5.76 ppm) and the ^{13}C

NMR spectrum, indicating that all atoms are chemically equivalent on the NMR timescale.[1][3][4]

- At Room Temperature, the rate of rearrangement is comparable to the NMR frequency separation, leading to a broad, featureless "hump" in the spectrum.[4]
- At Low Temperatures (e.g., -60 °C), the rearrangement slows sufficiently for the distinct proton environments of a single valence tautomer to be resolved. This results in a complex spectrum with multiple signals (typically four can be distinguished), confirming the static, non-symmetrical structure of an individual isomer.[1]

Quantitative Data

The fundamental properties of **bullvalene** have been quantified through various experimental and computational methods.

Table 1: General and Physical Properties

Property	Value	Reference(s)
Chemical Formula	C ₁₀ H ₁₀	[1]
Molar Mass	130.19 g/mol	[1][4]
Appearance	Crystalline Solid	[4]

| Melting Point | 96 °C |[1][4] |

Table 2: Temperature-Dependent ¹H NMR Spectroscopic Data

Temperature	Chemical Shift (δ)	Appearance	Reference(s)
High Temp. (~100 °C)	~5.76 ppm (averaged)	Sharp singlet	[1][4]
Room Temp.	5.76 ppm	Broad hump	[1][4]

| Low Temp. (-60 °C) | Multiple distinct signals | Complex pattern |[1] |

Table 3: Kinetic and Thermodynamic Data for Cope Rearrangement

Parameter	Value	Method	Reference(s)
Activation Energy (Ea)	~11 kcal/mol	Experimental	[13]
Activation Energy (Ea)	~49 kJ/mol (~11.7 kcal/mol)	Computational (CBS-QB3)	[11]

| Activation Enthalpy (ΔH^\ddagger) | 4.8–5.2 kcal/mol (for Semibullvalene) | Experimental [[14]] |

Table 4: Computed Structural Parameters (PBE0/6-311+G(d))

State	Bond	Bond Length (Å)	Reference(s)
Ground State (GS)	C-C (cyclopropane)	~1.52 Å	[15]
Ground State (GS)	C=C (vinyl)	~1.34 Å	[15]

| Transition State (TS) | C-C (forming/breaking) | ~2.16 Å [[15]] |

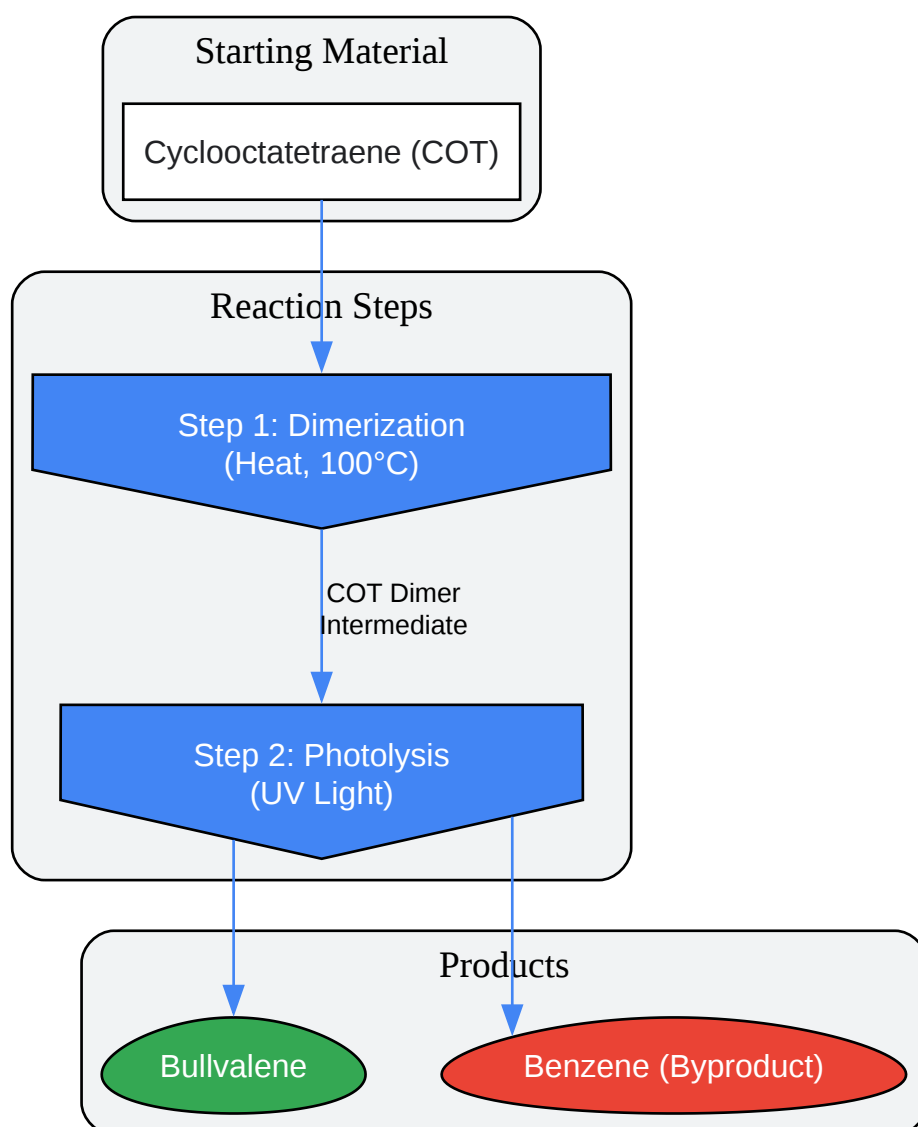
Key Experimental Protocols

Synthesis of Bullvalene (Schröder, 1963)

The first synthesis of **bullvalene** was reported by Gerhard Schröder in 1963. It was achieved via the photolysis of a cyclooctatetraene (COT) dimer.[3][4]

Methodology:

- Dimerization: Cyclooctatetraene is heated to 100 °C, inducing a dimerization reaction to form a cage-like dimer intermediate.[3]
- Photolysis: The resulting dimer is subjected to ultraviolet (UV) irradiation. This photochemical reaction causes a rearrangement and fragmentation, yielding **bullvalene** and benzene as a byproduct.[1][3] The overall yield for this process is low (around 6%).[3]



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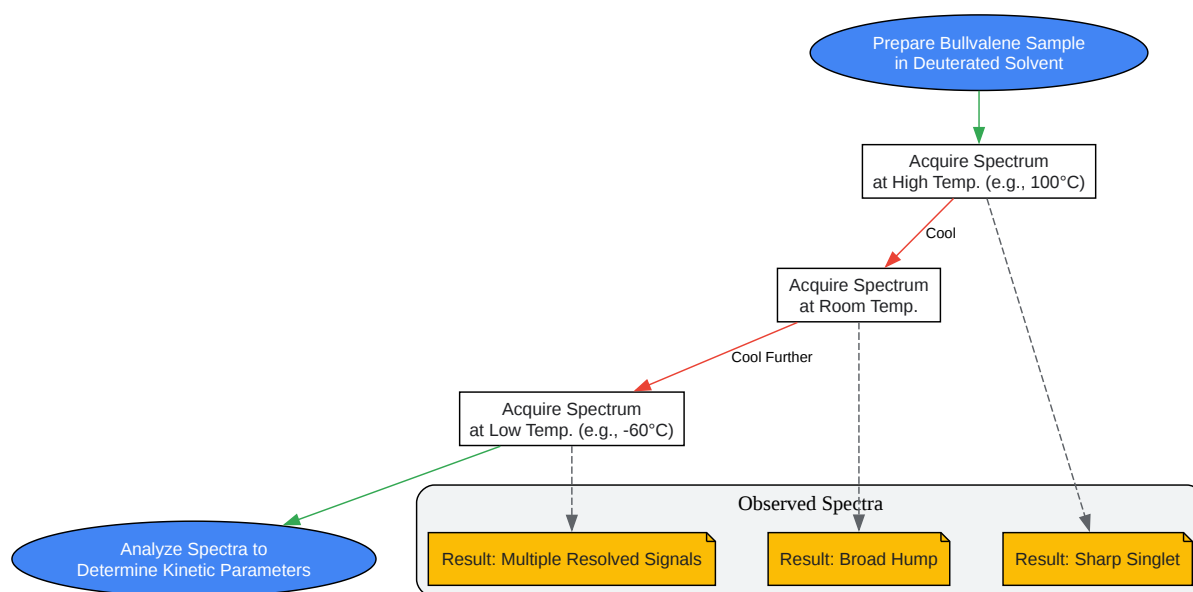
Caption: Workflow for the first synthesis of **bullvalene** by Schröder.

Characterization by Variable-Temperature NMR (VT-NMR)

VT-NMR is the quintessential technique for studying the fluxional behavior of **bullvalene**.

Methodology:

- **Sample Preparation:** A solution of purified **bullvalene** is prepared in a suitable deuterated solvent (e.g., CD_2Cl_2 , toluene- d_8) in an NMR tube. The solvent must have a wide liquid temperature range.
- **High-Temperature Spectrum:** The sample is heated inside the NMR spectrometer to a high temperature (e.g., 100-120 °C). A ^1H NMR spectrum is acquired, which should show a single, sharp singlet.
- **Ambient and Intermediate Spectra:** The temperature is gradually lowered, and spectra are recorded at several intervals, including room temperature. The transition from a sharp peak to a broad hump will be observed.
- **Low-Temperature Spectrum:** The sample is cooled to a very low temperature (e.g., -60 °C or lower) until the spectrum resolves into a complex pattern of multiple, sharp signals.
- **Data Analysis:** The coalescence temperature (where distinct peaks merge into a broad one) and line-shape analysis can be used to calculate the activation energy (E_a) for the Cope rearrangement, providing quantitative data on the molecule's dynamics.



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Caption: Experimental workflow for VT-NMR analysis of **bullvalene**.

Applications in Research and Drug Development

The unique dynamic properties of the **bullvalene** cage are not merely a chemical curiosity. This "shapeshifting" behavior offers novel opportunities in materials science and medicinal chemistry.

- **Dynamic Materials:** Substituted **bullvalenes** have been incorporated into polymers and other materials to create dynamic systems.^[13] Their ability to constantly change shape introduces

a unique form of structural flexibility, which can be used to modulate material properties like rigidity and thermal response.[2][13]

- **Drug Development:** In drug discovery, exploring a wide range of three-dimensional shapes is crucial for effective binding to biological targets. The **bullvalene** scaffold acts as a dynamic covalent library contained within a single molecule.[6][16] By attaching functional groups, the molecule can reversibly access numerous distinct 3D shapes and substituent orientations.[5] This makes it a compelling bioisostere to replace traditional, static ring systems, potentially enabling a single compound to adapt and bind to a target with high affinity.[6][17] Computational tools have been developed to predict and analyze the diverse shapes accessible to substituted **bullvalenes**. [5][6]

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